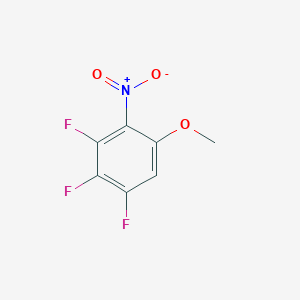

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

Description

The exact mass of the compound 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-trifluoro-5-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c1-14-4-2-3(8)5(9)6(10)7(4)11(12)13/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOYSDLZDZGEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650159 | |

| Record name | 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925890-13-7 | |

| Record name | 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Trifluoro-5-methoxy-4-nitro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 1,2,3-trifluoro-5-methoxy-4-nitrobenzene. In the absence of publicly available experimental spectra for this specific isomer, this document leverages established principles of spectroscopic theory and substituent effects to predict the characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed, field-proven methodologies for the acquisition and interpretation of high-quality spectroscopic data, intended to serve as a robust workflow for researchers in organic synthesis and drug development. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure the unambiguous structural elucidation of the target molecule.

Introduction: The Significance of Spectroscopic Analysis in Novel Compound Elucidation

The precise structural characterization of newly synthesized molecules is a cornerstone of modern chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed insights into the connectivity of atoms, the nature of chemical bonds, and the overall electronic environment. For a polysubstituted aromatic compound like 1,2,3-trifluoro-5-methoxy-4-nitrobenzene, a strategic combination of spectroscopic methods is indispensable for confirming its identity and purity.

The unique substitution pattern of this molecule—three contiguous fluorine atoms, a methoxy group, and a nitro group on a benzene ring—presents a fascinating case for spectroscopic analysis. The interplay of the strong electron-withdrawing effects of the fluorine and nitro substituents, alongside the electron-donating nature of the methoxy group, is expected to give rise to a distinct and informative set of spectral data. This guide will first predict these spectral features based on established substituent effects and then provide a detailed roadmap for their experimental verification.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,2,3-trifluoro-5-methoxy-4-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is essential.

The benzene ring of the target molecule possesses a single proton. Its chemical shift will be significantly influenced by the surrounding substituents. The nitro group is a strong electron-withdrawing group, which deshields aromatic protons, shifting their signals downfield.[1][2][3] Conversely, the methoxy group is an electron-donating group, causing an upfield shift, particularly for protons in the ortho and para positions.[3] The three fluorine atoms also exert a strong deshielding inductive effect.

Given the position of the lone proton at C6, which is ortho to a fluorine atom and meta to both the nitro and methoxy groups, a downfield chemical shift is anticipated.

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~ 7.5 - 8.0 | Singlet (or narrow multiplet due to long-range coupling with F) | H-6 | The proton is ortho to an electron-withdrawing fluorine atom and meta to a strongly electron-withdrawing nitro group, leading to significant deshielding. The methoxy group's donating effect at the meta position is minimal. |

| ~ 3.9 - 4.1 | Singlet | -OCH₃ | The methoxy protons are not coupled to any other protons and will appear as a singlet in a typical chemical shift range for this functional group. |

The ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule. The chemical shifts will be heavily influenced by the attached substituents. Carbons directly bonded to fluorine will be significantly deshielded and will exhibit large one-bond C-F coupling constants.[4] The carbon attached to the nitro group will also be deshielded, while the carbon bonded to the methoxy group will be shielded.[5][6]

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~ 150 - 160 | Doublet of Doublets of Doublets (ddd) | C-2 | Directly bonded to fluorine and adjacent to two other fluorine atoms, resulting in large C-F couplings. |

| ~ 145 - 155 | Doublet of Doublets (dd) | C-1, C-3 | Directly bonded to fluorine and adjacent to another fluorine atom. |

| ~ 140 - 150 | Singlet (or narrow multiplet) | C-4 | Attached to the electron-withdrawing nitro group. |

| ~ 155 - 165 | Singlet (or narrow multiplet) | C-5 | Attached to the electron-donating methoxy group. |

| ~ 110 - 120 | Doublet (d) | C-6 | Coupled to the adjacent fluorine at C-1. |

| ~ 55 - 65 | Singlet | -OCH₃ | Typical chemical shift for a methoxy carbon. |

¹⁹F NMR is crucial for confirming the fluorine substitution pattern. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[7][8] The three adjacent fluorine atoms will exhibit complex splitting patterns due to mutual coupling.

Table 3: Predicted ¹⁹F NMR Data

| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Rationale |

| -120 to -140 | Doublet of Doublets (dd) | F-1, F-3 | Each fluorine is coupled to the adjacent F-2 and will have a similar chemical environment. |

| -150 to -170 | Triplet (t) | F-2 | This fluorine is coupled to both F-1 and F-3. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FT-IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 1520 - 1560 | Strong | Asymmetric NO₂ stretch | Characteristic for aromatic nitro compounds.[9][10][11] |

| ~ 1340 - 1380 | Strong | Symmetric NO₂ stretch | Characteristic for aromatic nitro compounds.[9][10][11] |

| ~ 1000 - 1300 | Strong | C-F stretch | The presence of multiple C-F bonds will likely result in strong absorptions in this region.[10] |

| ~ 2850 - 3000 | Medium | C-H stretch (methoxy) | Characteristic for the methyl group of the methoxy substituent. |

| ~ 1200 - 1250 | Strong | Asymmetric C-O-C stretch | Characteristic for the aryl ether linkage. |

| ~ 1000 - 1050 | Medium | Symmetric C-O-C stretch | Characteristic for the aryl ether linkage. |

| ~ 1450 - 1600 | Medium to Weak | C=C aromatic stretch | Multiple bands are expected in this region. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern in the mass spectrum will provide further structural information.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation | Rationale |

| ~ 221.01 | [M]⁺˙ (Molecular Ion) | The molecular ion peak corresponding to the exact mass of C₇H₄F₃NO₃. |

| [M-30]⁺ | Loss of NO | A common fragmentation pathway for nitroaromatic compounds.[12][13][14] |

| [M-46]⁺ | Loss of NO₂ | Another characteristic fragmentation of nitroaromatics.[12][13][14] |

| [M-15]⁺ | Loss of CH₃ | Fragmentation of the methoxy group. |

| [M-31]⁺ | Loss of OCH₃ | Cleavage of the methoxy group. |

Experimental Protocols for Spectroscopic Analysis

The following section details the step-by-step methodologies for acquiring the spectroscopic data for 1,2,3-trifluoro-5-methoxy-4-nitrobenzene.

NMR Spectroscopy

-

Weigh approximately 10-20 mg of the purified solid sample for ¹H NMR and 30-50 mg for ¹³C NMR.[15][16][17]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.[16]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

Caption: Proposed workflow for comprehensive NMR analysis.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will confirm the presence of the aromatic and methoxy protons and their chemical shifts.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. This will identify all unique carbon environments.

-

¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to observe the fluorine signals and their coupling patterns.

-

COSY (Correlation Spectroscopy): While not strictly necessary for this molecule due to the single aromatic proton, a COSY experiment would confirm the absence of proton-proton coupling for the aromatic proton.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment is crucial for correlating each proton with its directly attached carbon atom.[18][19][20] This will definitively link the aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons.[18][19][20] The HMBC spectrum will show correlations from the aromatic proton (H-6) to adjacent carbons (C-1, C-5) and the carbon of the nitro group (C-4). It will also show correlations from the methoxy protons to the C-5 carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.[21][22][23][24]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.

High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Filter the solution if any solid particles are present.

-

Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

Ensure the mass analyzer is calibrated to achieve high mass accuracy (typically < 5 ppm).[25][26][27]

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which will aid in structural confirmation.[26][28]

Data Interpretation and Structural Confirmation

The final step in the spectroscopic analysis is the comprehensive integration of all acquired data.

Caption: Integration of spectroscopic data for structural confirmation.

A successful characterization will demonstrate consistency across all datasets:

-

The ¹H, ¹³C, and ¹⁹F NMR spectra should align with the predicted chemical shifts and coupling patterns.

-

The 2D NMR experiments (HSQC and HMBC) must unambiguously establish the connectivity of the atoms.

-

The FT-IR spectrum should confirm the presence of the key functional groups (nitro, methoxy, C-F bonds).

-

The HRMS data must provide the correct elemental composition, and the fragmentation pattern should be consistent with the proposed structure.

By following this predictive and methodological guide, researchers can confidently and accurately determine the structure of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene, ensuring the scientific integrity of their work.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Wiley Online Library. (1992). Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives. Retrieved from [Link]

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link]

-

PubMed. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

-

MDPI. (n.d.). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Retrieved from [Link]

-

Semantic Scholar. (1976). Substituent effects on C-13 chemical shifts of substituted benzenes. Periodical dependency of substituent electronegativity effects upon ring-carbon chemical shifts. Retrieved from [Link]

-

American Chemical Society. (2010). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

-

ScienceDirect. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Retrieved from [Link]

-

MDPI. (2023). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

PubMed Central. (n.d.). An insight into high-resolution mass-spectrometry data. Retrieved from [Link]

-

PubMed Central. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. (2025). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2022). Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

Slideshare. (n.d.). A dft analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

GitHub Pages. (2013). A Proteomics Search Algorithm Specifically Designed for High- Resolution Tandem Mass Spectra. Retrieved from [Link]

Sources

- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijsr.net [ijsr.net]

- 11. esisresearch.org [esisresearch.org]

- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. organomation.com [organomation.com]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 23. jascoinc.com [jascoinc.com]

- 24. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 25. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry [mdpi.com]

- 26. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

Navigating the Spectral Complexity of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene: An In-depth NMR Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture with atomic-level precision. This guide provides an in-depth technical analysis of the NMR spectra of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene, a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. We will explore the nuances of ¹H, ¹³C, and ¹⁹F NMR, offering both theoretical predictions and practical experimental considerations to empower your research.

Introduction: The Structural Challenge

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene presents a fascinating case for NMR analysis due to its unique substitution pattern. The benzene ring is adorned with three adjacent fluorine atoms, a methoxy group, and a nitro group. This arrangement leads to a complex interplay of electronic effects (both inductive and mesomeric) that profoundly influences the chemical environment of each nucleus. The strongly electron-withdrawing nitro group and fluorine atoms, coupled with the electron-donating methoxy group, create a highly polarized aromatic system, resulting in a wide dispersion of chemical shifts and intricate spin-spin coupling networks. A thorough NMR analysis is therefore essential for unambiguous structural confirmation and for understanding the molecule's electronic properties.

The Molecular Blueprint: Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene will be used:

Figure 1: Molecular structure and numbering of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene.

¹H NMR Spectral Analysis: A Lone Proton's Tale

The ¹H NMR spectrum of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is simplified by the presence of only two distinct proton environments: the aromatic proton (H6) and the methoxy protons (-OCH₃).

-

Aromatic Region (H6): The solitary aromatic proton, H6, is expected to resonate significantly downfield. Its chemical shift is influenced by several factors. The electron-withdrawing nature of the adjacent fluorine at C1 and the nitro group at C4 will deshield this proton.[1] Conversely, the electron-donating methoxy group at C5 will provide some shielding. The net effect is a downfield shift, anticipated in the range of 7.5 - 8.5 ppm. The multiplicity of the H6 signal will be a complex multiplet due to coupling with the neighboring fluorine atoms. Specifically, it will exhibit ortho coupling to F1 (³JHF) and meta coupling to F2 (⁴JHF).

-

Aliphatic Region (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet in the spectrum. Their chemical shift is expected in the typical range for methoxy groups on an aromatic ring, approximately 3.8 - 4.2 ppm.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, one for each of the six aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents.[2]

-

Aromatic Carbons (C1-C6): The carbons directly bonded to fluorine (C1, C2, C3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Their chemical shifts will be significantly downfield due to the electronegativity of fluorine. The carbon bearing the nitro group (C4) is also expected to be deshielded and will likely appear at a high chemical shift. The carbon attached to the methoxy group (C5) will be shielded relative to the other substituted carbons. The unsubstituted carbon (C6) will have a chemical shift influenced by the adjacent fluorine and methoxy groups. Aromatic carbons typically resonate between 110-160 ppm.[1]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the aliphatic region, typically between 55 - 65 ppm.

¹⁹F NMR Spectral Analysis: A Fluorine-Centric Perspective

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[3][4] For 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene, three distinct signals are expected, one for each fluorine atom.

The chemical shifts of F1, F2, and F3 will be influenced by the electronic effects of the nitro and methoxy groups. The relative positions of these signals can be predicted based on the substituent effects. The fluorine atoms will also exhibit coupling to each other (JFF) and to the aromatic proton (JHF). Fluorine-fluorine coupling constants are typically larger than proton-proton couplings and can occur over several bonds.[5][6]

Predicted NMR Data Summary

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR data for 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. These predictions are based on established substituent effects and typical chemical shift ranges for similar compounds. For precise, project-specific data, it is recommended to use specialized NMR prediction software.[3][5][6][7][8]

| Assignment | ¹H NMR δ (ppm), Multiplicity, J (Hz) | ¹³C NMR δ (ppm), Multiplicity, J (Hz) | ¹⁹F NMR δ (ppm), Multiplicity, J (Hz) |

| H6 | 7.8 - 8.2, dd, ³JHF1 ≈ 8-10, ⁴JHF2 ≈ 2-4 | - | - |

| -OCH₃ | 3.9 - 4.1, s | - | - |

| C1 | 145 - 155, d, ¹JCF ≈ 240-260 | - | - |

| C2 | 140 - 150, d, ¹JCF ≈ 240-260 | - | - |

| C3 | 148 - 158, d, ¹JCF ≈ 240-260 | - | - |

| C4 | 140 - 150, s | - | - |

| C5 | 155 - 165, s | - | - |

| C6 | 110 - 120, d, ²JCF1 ≈ 20-25 | - | - |

| -OCH₃ | 58 - 62, s | - | - |

| F1 | - | - | -130 to -140, dd, ³JF1F2 ≈ 20-25, ⁴JF1F3 ≈ 5-10 |

| F2 | - | - | -150 to -160, dd, ³JF2F1 ≈ 20-25, ³JF2F3 ≈ 20-25 |

| F3 | - | - | -140 to -150, d, ³JF3F2 ≈ 20-25 |

Table 1: Predicted NMR Data for 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol that can be adapted to your specific instrumentation.

Figure 2: General workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6 mL in a clean vial. The choice of solvent can influence chemical shifts, so consistency is key.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the field on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei. This ensures optimal sensitivity and pulse delivery.

-

Shim the magnetic field to achieve high resolution and symmetrical peak shapes.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16) should be collected to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The high sensitivity of the ¹⁹F nucleus usually requires fewer scans (e.g., 64) than a ¹³C experiment.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift axis. For ¹H and ¹³C spectra, reference the residual solvent peak. For ¹⁹F spectra, an external reference standard (e.g., CFCl₃) is often used.[9]

-

Integrate the signals to determine the relative number of nuclei.

-

Analyze the multiplicities and measure the coupling constants to establish connectivity.

-

Conclusion

The NMR analysis of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is a multifaceted process that leverages the strengths of ¹H, ¹³C, and ¹⁹F spectroscopy. A systematic approach, combining theoretical prediction with careful experimental practice, is essential for a complete and accurate structural assignment. The insights gained from a comprehensive NMR study are invaluable for understanding the electronic properties of this complex molecule and for guiding its application in drug discovery and materials science. This guide provides a solid framework for researchers to confidently approach the NMR analysis of this and other similarly complex fluorinated aromatic compounds.

References

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. Available at: [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

-

Binev, Y., Marques, M. M., & Aires-de-Sousa, J. (2007). Prediction of 1H NMR coupling constants with associative neural networks trained for chemical shifts. Journal of Chemical Information and Modeling, 47(6), 2089-2097. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Available at: [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Lin, Y.-C., & Li, M.-H. (2021). Supplementary Information File for "Design, Synthesis and Biological Evaluation of Novel Triazole-based Compounds as Potential Anticancer Agents". Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Available at: [Link]

-

Wodyński, A., & Woźniak, K. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8499-8506. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for "A general and efficient copper-catalyzed trifluoromethylation of terminal alkynes". Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Wagner, T., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12673. Available at: [Link]

-

ChemRxiv. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Available at: [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

Filo. (2025, June 15). How could the signals in the 6.5–8.1-ppm region of their ¹H NMR spectra distinguish among the following compounds?. Available at: [Link]

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0152889) [np-mrd.org]

- 3. acdlabs.com [acdlabs.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

- 7. CASCADE [nova.chem.colostate.edu]

- 8. PROSPRE [prospre.ca]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-depth Technical Guide to the Infrared Spectrum of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene, a polysubstituted aromatic compound of interest in pharmaceutical and materials science research. Lacking a publicly available experimental spectrum, this document synthesizes data from structurally related compounds and established group frequency correlations to predict, analyze, and assign the principal vibrational modes. We present a detailed methodology for both experimental data acquisition and computational spectral analysis, offering a robust framework for researchers. The guide elucidates the influence of the compound's unique substitution pattern—three vicinal fluorine atoms, a methoxy group, and a nitro group—on its vibrational spectrum. All data is presented with in-text citations, structured tables, and explanatory diagrams to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure Analysis

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is a complex benzene derivative. Its utility in synthetic chemistry stems from the unique electronic environment created by its five substituents. The benzene ring is subjected to strong inductive electron withdrawal from the three fluorine atoms and the nitro group, while the methoxy group provides a moderate electron-donating resonance effect. This interplay of electronic effects defines the molecule's reactivity and is directly reflected in its vibrational spectrum.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By absorbing infrared radiation at specific frequencies corresponding to the energy of these vibrations, a molecule generates a unique spectral fingerprint. For a molecule like 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene, the IR spectrum is invaluable for:

-

Structural Verification: Confirming the presence of key functional groups (NO₂, OCH₃, C-F).

-

Purity Assessment: Identifying impurities by their characteristic spectral bands.

-

Reaction Monitoring: Tracking the appearance or disappearance of functional groups during synthesis.

The primary functional groups and bond types that will dominate the IR spectrum are:

-

Nitro Group (NO₂): Exhibits strong, characteristic asymmetric and symmetric stretching vibrations.

-

Methoxy Group (-OCH₃): Shows C-O-C ether linkages and aliphatic C-H stretches.

-

Aryl-Fluorine Bonds (C-F): Produces intense absorptions due to the high polarity of the bond.

-

Substituted Benzene Ring: Displays C=C stretching, C-H stretching/bending, and ring deformation modes.

Methodology: A Dual Approach to Spectral Characterization

To ensure a thorough and verifiable analysis, a dual-pronged approach combining experimental spectroscopy with computational modeling is recommended. This self-validating system ensures that experimental observations are supported by theoretical understanding.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol outlines the standard procedure for acquiring a solid-state IR spectrum.

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of the solid sample.

Materials:

-

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene (analyte, ~1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr, ~100-200 mg), desiccated

-

Agate mortar and pestle

-

Pellet-pressing die and hydraulic press

-

FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

Procedure:

-

Drying: Gently dry the KBr powder in an oven at 110°C for 2-4 hours to remove adsorbed water, which has a strong, broad IR signal. Cool in a desiccator.

-

Sample Preparation: Place ~100 mg of the dried KBr into the agate mortar. Add ~1 mg of the analyte.

-

Grinding: Grind the mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize scattering of the IR beam.

-

Pellet Formation: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Evacuate the die assembly under vacuum to remove entrapped air. Slowly apply pressure (typically 7-10 tons) for approximately 2 minutes.

-

Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent.

-

Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument software to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Computational Protocol: Density Functional Theory (DFT)

Computational modeling provides a theoretical spectrum that is indispensable for assigning complex vibrational modes.

Objective: To calculate the harmonic vibrational frequencies of the molecule to aid in the assignment of the experimental spectrum.

Methodology:

-

Structure Optimization: The molecular geometry of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is optimized using DFT. A common and effective method is the B3LYP functional with a 6-31+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

Scaling: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G* level) to improve agreement with experimental data.

-

Visualization: The calculated vibrational modes can be animated using visualization software (e.g., GaussView, Avogadro) to understand the specific atomic motions corresponding to each absorption band.

Predicted IR Spectrum: Analysis and Band Assignments

The following table summarizes the predicted key absorption bands for 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. The wavenumber ranges are derived from established literature values for similar functional groups and compounds.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Commentary |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | The molecule has only one C-H bond on the aromatic ring. Its intensity is expected to be low. |

| 2980 - 2850 | Weak-Medium | Aliphatic C-H Stretch (Methoxy -CH₃) | Asymmetric and symmetric stretching modes of the methyl group. |

| 1615 - 1580 | Strong | Aromatic C=C Stretch | Multiple bands are expected. The strong electron-withdrawing groups can shift these to lower frequencies compared to benzene. |

| 1570 - 1500 | Very Strong | NO₂ Asymmetric Stretch | This is one of the most characteristic and intense bands in the spectrum, confirming the presence of the nitro group.[3][4] |

| 1480 - 1440 | Medium | -CH₃ Asymmetric Bend | Bending vibration of the methoxy group's methyl C-H bonds. |

| 1370 - 1330 | Very Strong | NO₂ Symmetric Stretch | The second hallmark peak for the nitro group, typically appearing with very strong intensity.[3][4] |

| 1280 - 1200 | Very Strong | Aryl-O Asymmetric Stretch & C-F Stretch | This region is complex. The asymmetric C-O-C stretch of the aryl ether and the very strong C-F stretching vibrations overlap here, likely producing a broad, intense absorption.[5] |

| 1180 - 1050 | Very Strong | C-F Stretch | The C-F stretching modes of the three fluorine atoms will result in multiple, very strong absorption bands in this region. The exact positions are sensitive to coupling with other vibrations. |

| 1050 - 1000 | Medium | Aryl-O Symmetric Stretch | Symmetric C-O-C stretching of the methoxy group. |

| 890 - 830 | Medium-Strong | C-H Out-of-Plane Bend | The frequency for an isolated aromatic C-H is typically in this range and can be a useful diagnostic band. |

| ~850 | Medium | C-N Stretch | The stretching of the bond connecting the nitro group to the benzene ring. |

Visualization of Key Concepts

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum.

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Structure-Spectrum Relationship

This diagram shows how the distinct functional groups of the molecule give rise to specific regions of absorption in the infrared spectrum.

Caption: Correlation of molecular structure to IR spectral regions.

Conclusion

The infrared spectrum of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is predicted to be complex but highly characteristic. The most prominent features are expected to be the very strong asymmetric and symmetric stretching bands of the nitro group around 1570-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. Additionally, a series of intense, overlapping bands between 1280 cm⁻¹ and 1050 cm⁻¹ will arise from the multiple C-F bonds and the aryl ether C-O stretch. The combination of experimental measurement and computational analysis provides a powerful and reliable strategy for the definitive structural elucidation of this and other complex aromatic compounds. This guide serves as a foundational reference for researchers working with this molecule, enabling accurate and confident spectral interpretation.

References

-

Marimuthu, J. J., et al. (2011). Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. Indian Journal of Pure & Applied Physics, 49, 321-331.

-

J Pharm Pharm Sci. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

-

The Royal Society of Chemistry. (2014). Supporting information.

-

PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Prabavathi, N., & Ramalingam, S. (2016). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. International Journal of Science and Research (IJSR), 5(5), 1845-1853.

-

PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of pristine DWCNTs and fluorinated DWCNTs. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Trifluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Dahhan, W. H. (2018). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (2005). A DFT analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,4-trichloro-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Guide to the Structural Elucidation of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene: A Methodological Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemical and pharmaceutical science. This knowledge underpins our understanding of a compound's physicochemical properties, its interactions with biological targets, and its potential for development as a therapeutic agent. This technical guide addresses the currently undetermined crystal structure of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene (CAS Number: 925890-13-7). In the absence of a published structure, this document serves as a comprehensive methodological roadmap for its determination and analysis. We present a plausible synthetic route, detailed protocols for crystallization, a workflow for single-crystal X-ray diffraction (SCXRD) analysis, and an illustrative discussion of the expected structural features based on a crystallographically-characterized analogue. This guide is designed to provide researchers with the scientific rationale and practical steps required to elucidate the solid-state structure of this and similar small molecules, thereby empowering structure-based drug design and materials science initiatives.

Introduction: The Imperative of Structural Knowledge

In the landscape of drug discovery and development, the crystal structure of an active pharmaceutical ingredient (API) is not merely an academic curiosity; it is a critical piece of data. It provides irrefutable proof of molecular identity, absolute configuration, and conformation.[1][2] This information is paramount for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its biological activity.

-

Rational Drug Design: Guiding the design of more potent and selective analogues by revealing key binding features and intermolecular interactions.[3][4]

-

Computational Modeling: Providing an accurate, experimentally-derived starting point for molecular docking and dynamics simulations.

-

Solid-State Property Characterization: Influencing crucial properties like solubility, stability, and bioavailability, with different crystal forms (polymorphs) exhibiting distinct behaviors.[5]

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is a substituted aromatic compound whose electronic and steric properties, conferred by its trifluoro, methoxy, and nitro substituents, make it a molecule of interest for medicinal chemistry. The electron-withdrawing nature of the fluorine and nitro groups, combined with the electron-donating methoxy group, creates a complex electronic profile that could modulate interactions with biological targets. Determining its crystal structure would provide invaluable insights into its molecular geometry and potential intermolecular interactions.

Synthesis and Purification of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

A prerequisite for any crystallographic study is the availability of a pure, crystalline sample. While 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is commercially available, researchers may need to synthesize it or purify existing stock. A plausible and established method for the synthesis of nitroaromatic compounds is the electrophilic nitration of a suitable precursor.

Proposed Synthetic Pathway

The target compound can be synthesized via the nitration of 1,2,3-trifluoro-5-methoxybenzene (CAS 203245-17-4).[6] The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the electron-rich benzene ring. The directing effects of the existing substituents will favor nitration at the C4 position.

Sources

reactivity and stability of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

An In-depth Technical Guide to the Reactivity and Stability of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene, a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its unique structural features, reactivity, and stability, offering field-proven insights into its synthetic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction and Significance

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is a substituted nitrobenzene notable for its complex arrangement of functional groups. The presence of three electron-withdrawing fluorine atoms, a powerful electron-withdrawing nitro group, and an electron-donating methoxy group on a single benzene ring creates a unique electronic environment that dictates its chemical behavior.[1] This compound serves as a versatile intermediate in organic synthesis.[1] The trifluorinated motif is of particular interest in drug development, as fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The nitro and methoxy groups provide handles for a variety of chemical transformations, making this molecule a valuable building block for more complex structures.[1]

Physicochemical Properties and Stability

The stability and physical properties of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| CAS Number | 925890-13-7[2] |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 223.11 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Stability | Stable under normal storage conditions.[3][4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] Keep container tightly closed. |

The compound is stable under standard laboratory conditions.[3][4] However, like many nitroaromatic compounds, it should be handled with care, avoiding high temperatures and ignition sources.[3] Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[3]

Core Reactivity: A Dichotomy of Electron Demand

The reactivity of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene is dominated by the strong electron-withdrawing nature of the nitro group and the three fluorine atoms. This renders the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this molecule is nucleophilic aromatic substitution (SNAr). The positions ortho and para to the strongly deactivating nitro group are highly activated towards nucleophilic attack. The fluorine atoms serve as excellent leaving groups in these reactions. This makes the compound an ideal precursor for introducing a wide range of functionalities.

Common nucleophiles that can be employed include:

-

Amines (Primary and Secondary): To form substituted anilines.

-

Alkoxides and Phenoxides: To generate ether linkages.

-

Thiols: To produce thioethers.

The regioselectivity of the substitution will be dictated by the specific reaction conditions and the nature of the nucleophile.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing a key synthetic handle for further derivatization, such as amide bond formation or diazotization reactions.[1] Standard reduction methods are applicable:

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source.

-

Metal-Acid Systems: Classic methods such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[5]

The resulting aniline is a critical intermediate for the synthesis of many pharmaceutical and agrochemical compounds.[1]

Caption: Key reaction pathways for 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene.

Synthesis of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

The synthesis of this compound typically involves the nitration of a suitable trifluoromethoxybenzene precursor.

General Synthetic Approach: Electrophilic Aromatic Substitution

The introduction of the nitro group is achieved via an electrophilic aromatic substitution reaction. A nitrating mixture, commonly a combination of concentrated nitric acid and concentrated sulfuric acid, is used to generate the nitronium ion (NO₂⁺) in situ, which acts as the electrophile.[1]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Nitration

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid via the dropping funnel while maintaining the temperature below 10 °C.

-

Addition of Substrate: Once the nitrating mixture is prepared and cooled, add 1,2,3-trifluoro-5-methoxybenzene dropwise, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1,2,3-trifluoro-5-methoxy-4-nitrobenzene and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[3] Avoid breathing dust, fumes, or vapors.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

-

Skin: Wash off with soap and plenty of water.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

-

Conclusion

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is a synthetically valuable building block due to its unique electronic properties and the presence of multiple, orthogonally reactive functional groups. Its propensity for nucleophilic aromatic substitution and the ease of reduction of its nitro group make it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and materials science sectors. A thorough understanding of its reactivity and safe handling protocols is essential for its effective utilization in research and development.

References

- Smolecule. (2024, April 14). 1,3,4-trifluoro-5-methoxy-2-nitrobenzene.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1,2,3-Trifluoro-4-nitrobenzene.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 1-Nitro-4-(trifluoromethoxy)benzene.

- Reagentia. (n.d.). 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene.

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

Sources

- 1. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]

- 2. 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene in Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Pharmaceutical and Chemical Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the precise understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's utility, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation stability. This guide focuses on 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene (CAS No. 925890-13-7), a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] The strategic placement of electron-withdrawing trifluoro and nitro groups, alongside an electron-donating methoxy group, creates a unique electronic and steric environment that dictates its interaction with various solvent systems.

This document provides a comprehensive framework for understanding and determining the solubility of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. In the absence of extensive published quantitative data for this specific molecule, we will leverage foundational solubility principles and draw logical inferences from structurally analogous compounds. Furthermore, a detailed, field-proven experimental protocol is provided to empower researchers to generate precise solubility data in their own laboratories.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play. For 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene, a nuanced interplay of forces dictates its solubility profile.

-

The Aromatic Core: The benzene ring provides a nonpolar, hydrophobic backbone, suggesting good solubility in aromatic and nonpolar solvents.

-

The Nitro Group (-NO₂): This strongly electron-withdrawing and polar group introduces significant dipole-dipole interactions, enhancing solubility in polar aprotic solvents.

-

The Trifluoro Substituents (-F): Fluorine is the most electronegative element, and its presence induces a strong dipole moment. The cumulative effect of three fluorine atoms significantly increases the molecule's polarity. The introduction of fluorine can also enhance metabolic stability and bioavailability in pharmaceutical applications.[2]

-

The Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.

Based on this molecular architecture, we can predict a solubility profile that favors polar organic solvents, with moderate to good solubility in a range of common laboratory solvents.

Predicted Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moments of both the solute and the solvents will lead to favorable dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The methoxy group can act as a hydrogen bond acceptor, and the overall polarity of the molecule will allow for favorable interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic core of the solute will interact favorably with these solvents through π-π stacking. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity of the solute will result in poor interaction with nonpolar aliphatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a robust and widely accepted technique for this purpose.

Step-by-Step Methodology

-

Preparation of the Solvent System: Select a range of analytical grade organic solvents. It is crucial to ensure the solvents are anhydrous, as water can significantly impact solubility.

-

Sample Preparation: An excess amount of crystalline 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is added to a known volume of the chosen solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated at a constant temperature using a magnetic stirrer or a shaker bath. A minimum of 24 hours is recommended to ensure that equilibrium is reached, though the exact time may vary.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to settle, allowing the undissolved solid to sediment.

-

Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Quantification: The concentration of the dissolved solute is determined. A common and accurate method is to evaporate the solvent from a known mass of the saturated solution and weigh the remaining solid. Alternatively, a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) can be used.

Visualizing the Experimental Workflow

Caption: Isothermal Equilibrium Solubility Determination Workflow

Practical Implications for Researchers and Drug Developers

A thorough understanding of the solubility of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is essential for its effective utilization:

-

Reaction Chemistry: The choice of solvent is critical for achieving optimal reaction rates and yields. A solvent in which the starting materials and reagents are highly soluble will facilitate a homogeneous reaction environment.

-

Purification: Crystallization is a common method for purifying solid organic compounds. Knowledge of the solubility profile across different solvents and at various temperatures is key to developing an efficient crystallization protocol.

-

Drug Development: For compounds intended for pharmaceutical use, solubility in biorelevant media is a critical factor influencing absorption and bioavailability. Early characterization of solubility in organic solvents can provide valuable insights into a compound's potential for further development.

Conclusion

While direct, quantitative solubility data for 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene remains to be extensively published, a robust understanding of its solubility profile can be achieved through the application of fundamental chemical principles and by drawing parallels with structurally related molecules. The predicted high solubility in polar aprotic solvents, coupled with moderate to high solubility in polar protic and some nonpolar aromatic solvents, provides a strong starting point for its application in synthesis and research. The detailed experimental protocol provided in this guide offers a clear and reliable pathway for researchers to generate precise solubility data, thereby enabling the full potential of this versatile chemical building block to be realized.

References

- Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state - Vanderbilt University.

- 4-Nitrotoluene - Solubility of Things.

- Nitrobenzene - Solubility of Things.

- Solubility of 1,2,3-Trimethyl-4-nitrobenzene in Organic Solvents: An In-depth Technical Guide - Benchchem.

- CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI.

- 1,3,4-trifluoro-5-methoxy-2-nitrobenzene - Smolecule.

- 1,2,3-Trifluoro-4-nitrobenzene synthesis - ChemicalBook.

- 1-Fluoro-2-methoxy-4-nitrobenzene | C7H6FNO3 | CID 14451968 - PubChem.

- Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).

- 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene - CAS:925890-13-7 - Sunway Pharm Ltd.

- Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15) | Request PDF - ResearchGate.

- 3,4,5-Trifluoronitrobenzene synthesis - ChemicalBook.

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC - NIH.

- p-Nitroanisole - Solubility of Things.

- In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents - Benchchem.

Sources

- 1. 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene - CAS:925890-13-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

Navigating the Synthesis and Application of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the properties, commercial sourcing, and potential applications of the chemical compound 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. This guide addresses the increasing interest in fluorinated aromatic compounds as versatile building blocks in medicinal chemistry and materials science.

Introduction: The Significance of a Polysubstituted Aromatic Core

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene, with the CAS number 925890-13-7 and a molecular formula of C₇H₄F₃NO₃, is a highly functionalized aromatic compound.[1] Its structure is characterized by a benzene ring substituted with three fluorine atoms, a methoxy group, and a nitro group. This unique combination of electron-withdrawing and electron-donating groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The presence of multiple fluorine atoms can enhance the metabolic stability and bioavailability of derivative compounds, a desirable trait in pharmaceutical development.[2]

Commercial Availability and Physicochemical Properties

This specialized chemical is available from a number of commercial suppliers, catering to research and development quantities. While a comprehensive safety data sheet (SDS) for this specific compound is not publicly available, related compounds are known to be irritants, and appropriate personal protective equipment should be used when handling.[3]

Table 1: Commercial Suppliers of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| AK Scientific, Inc.[4] | 925890-13-7 | C₇H₄F₃NO₃ | 99% (GC) | Custom |

| Alachem Co., Ltd.[1] | 925890-13-7 | C₇H₄F₃NO₃ | Not specified | Research to industrial |

| Amadis Chemical Co., Ltd.[5] | 925890-13-7 | C₇H₄F₃NO₃ | 97% | From 10 mg |

| Matrix Scientific[3] | 925890-13-7 | C₇H₄F₃NO₃ | Not specified | Not specified |

| Reagentia[3] | 925890-13-7 | C₇H₄F₃NO₃ | Not specified | 250 mg, 1 g, 5 g, 10 g |

| Watson International Ltd.[6] | 925890-13-7 | C₇H₄F₃NO₃ | 98% | Not specified |

Physicochemical Data:

-

Molecular Weight: 207.11 g/mol [1]

-

Appearance: Powder or liquid[5]

-

Storage: Store in a tightly closed container in a cool, dry place.[5]

Synthesis and Reactivity Insights

While a specific, detailed synthesis protocol for 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is not widely published in peer-reviewed literature, its structure suggests a plausible synthetic route based on established organic chemistry principles. A potential pathway could involve the nitration of a corresponding trifluoro-methoxy-benzene precursor. The regioselectivity of the nitration would be a critical factor to control.

The reactivity of this molecule is governed by the interplay of its substituents. The powerful electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This makes the fluorine atoms susceptible to displacement by various nucleophiles, providing a gateway to a diverse range of derivatives.

Diagram 1: Proposed Nucleophilic Aromatic Substitution Workflow

Caption: A generalized workflow for the nucleophilic aromatic substitution of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: A singlet for the methoxy protons (-OCH₃) and a signal for the lone aromatic proton, likely showing coupling to the adjacent fluorine atoms.

-

¹³C NMR: Resonances for the aromatic carbons, with their chemical shifts influenced by the attached fluorine, methoxy, and nitro groups. Carbon-fluorine coupling would be a prominent feature.

-

¹⁹F NMR: Three distinct signals corresponding to the three non-equivalent fluorine atoms on the aromatic ring. The coupling patterns between these fluorine atoms and with the neighboring aromatic proton would provide valuable structural information.

-

IR Spectroscopy: Characteristic absorption bands for the nitro group (NO₂) stretching (typically around 1520 and 1340 cm⁻¹), C-F stretching, and C-O stretching of the methoxy group.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic fragmentation pattern.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene lies in its potential as a scaffold for the synthesis of novel bioactive molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This, combined with the possibility of SNAr reactions, opens up a vast chemical space for exploration.

Diagram 2: Potential Derivatization Pathways for Drug Discovery

Caption: Key derivatization strategies for generating novel compounds from the title molecule.

The resulting aniline and other substituted derivatives could serve as key intermediates in the synthesis of a wide range of therapeutic agents. The incorporation of the trifluoromethoxy-phenyl moiety has been explored in the development of various kinase inhibitors and other targeted therapies. While direct applications of this specific isomer are not yet widely reported, its structural motifs are present in compounds investigated for their potential as antibacterial and anticancer agents.

Conclusion

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene represents a promising, albeit underexplored, building block for chemical synthesis. Its commercial availability provides a solid starting point for research endeavors. The combination of a reactive nitro group and displaceable fluorine atoms on an aromatic core makes it a versatile platform for generating diverse molecular architectures with potential applications in drug discovery and materials science. Further investigation into its synthesis, reactivity, and the biological activity of its derivatives is warranted.

References

Sources

- 1. 925890-13-7 | 1,2,3-trifluoro-5-methoxy-4-nitro-benzene - Alachem Co., Ltd. [alachem.co.jp]

- 2. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]

- 3. 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. 925890-13-7 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene AKSci W9551 [aksci.com]

- 5. 1,2,3-trifluoro-5-methoxy-4-nitrobenzene, CasNo.925890-13-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. watson-int.com [watson-int.com]

An In-depth Technical Guide to the Safe Handling of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Hazard Overview

This guide provides a detailed framework for the safe handling, storage, and disposal of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene (CAS No. 925890-13-7)[1]. As a fluorinated nitroaromatic compound, it is a valuable intermediate in medicinal chemistry and organic synthesis, primarily due to the influence of its functional groups on molecular properties such as metabolic stability and bioavailability[2][3].

However, the combination of a nitroaromatic core and trifluoro-substitution necessitates a stringent and informed approach to safety. Direct toxicological data for this specific isomer is limited; therefore, this guide synthesizes information from closely related analogs to establish a robust safety protocol. By analogy with similar fluorinated nitrobenzenes, this compound should be presumed to be toxic if swallowed, in contact with skin, or if inhaled , and a significant irritant to the skin and eyes [4][5][6]. The nitro-group also raises concern for potential systemic toxicity, including methemoglobinemia, a known hazard of nitrobenzene exposure[7][8]. Adherence to the protocols outlined herein is critical for mitigating risk and ensuring personnel safety.